molecular formula C10H11NO2 B116295 (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-92-1

(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No.: B116295
CAS No.: 151004-92-1
M. Wt: 177.2 g/mol
InChI Key: OXFGRWIKQDSSLY-VIFPVBQESA-N
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Description

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core with a carboxylic acid functional group at the first position. It is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of isoquinoline derivatives. This method typically employs chiral catalysts to induce the desired stereochemistry. Another method involves the use of chiral auxiliaries in the synthesis process to achieve the (S)-configuration.

Industrial Production Methods: Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds, such as antihypertensive agents and neuroprotective drugs.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

(S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.

    ®-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the (S)-form, which may have different biological activities and properties.

    Isoquinoline: The fully aromatic parent compound, which lacks the tetrahydro structure and carboxylic acid group.

The uniqueness of this compound lies in its chiral nature and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(1S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918865
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92932-74-6
Record name 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 2
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 3
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 4
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 5
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 6
(S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

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